6'-O-beta-D-Apiofuranosylsweroside

Descripción

Structure

3D Structure

Propiedades

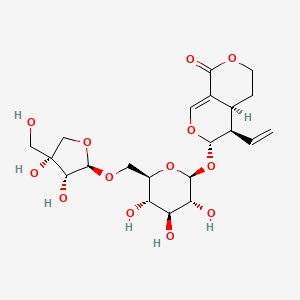

IUPAC Name |

(3S,4R,4aS)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-ethenyl-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2/t9-,10+,12-,13-,14+,15-,16+,18+,19+,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPXCTROEJQHKD-APAPHXOESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345734 |

Source

|

| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266678-59-5 |

Source

|

| Record name | 6'-O-beta-D-Apiofuranosylsweroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Difference between Sweroside and 6'-O-beta-D-Apiofuranosylsweroside

Technical Guide: Sweroside vs. 6'-O- -D-Apiofuranosylsweroside

Structural Architecture, Analytical Differentiation, and Pharmacological Logic

Executive Summary

Sweroside is a canonical secoiridoid glycoside and a primary bioactive marker in Lonicera japonica (Honeysuckle) and Swertia species. It functions as a hepatoprotective and anti-inflammatory agent, largely acting through its aglycone metabolite.

6'-O-

Chemical Architecture & Structural Causality

The fundamental difference lies in the glycosidic chain length and composition. This structural variance dictates the physicochemical properties (solubility, polarity) and the biological fate (hydrolysis) of the molecules.

Comparative Chemical Data

| Feature | Sweroside | 6'-O- |

| Class | Secoiridoid Monoglycoside | Secoiridoid Diglycoside |

| Formula | ||

| Mol.[1] Weight | ~358.34 g/mol | ~490.46 g/mol |

| Sugar Moiety | ||

| Aglycone | Sweroside aglycone (Ethenyl-pyranopyranyl) | Sweroside aglycone |

| Polarity | High | Very High (Due to extra hydroxyls from apiose) |

| Solubility | Soluble in MeOH, EtOH, | Highly soluble in |

Structural Diagram Logic

-

Sweroside: The glucose is attached to the C-1 position of the iridoid aglycone.

-

Apiofuranosyl Derivative: An apiose unit (a branched pentose sugar) is attached via a glycosidic bond to the 6'-hydroxyl group of the glucose unit of sweroside.

Key Insight: The addition of the apiose unit adds approximately 132 Da to the mass and significantly increases the topological polar surface area (TPSA), which reduces passive membrane permeability but enhances water solubility.

Pharmacological & Mechanistic Profile[2][3][4][5][6]

Sweroside: The Bioactive Core

Sweroside is extensively validated for its ability to inhibit the NF-

The Apiofuranosyl Variant: Metabolic Implications

The apiofuranosyl derivative acts as a "pre-prodrug." Before the active aglycone can be released, the terminal apiose sugar must first be cleaved, or the entire disaccharide unit must be processed.

-

Metabolic Delay: The presence of the terminal apiose may delay the release of the aglycone compared to sweroside, potentially extending the therapeutic window.

-

Gut Microbiota Specificity: Specific microbial enzymes (

-L-arabinofuranosidases or apiosidases) are required to cleave the apiose moiety.

Pathway Visualization: Metabolic Fate

The following diagram illustrates the stepwise hydrolysis required to activate these compounds.

Caption: Stepwise metabolic activation. The apiofuranosyl derivative requires an initial deglycosylation step to convert to Sweroside before releasing the active aglycone.

Analytical Differentiation (HPLC & MS)

Distinguishing these two compounds is critical during isolation. Their elution behavior in Reverse Phase HPLC (RP-HPLC) is predictable based on polarity.[2]

Chromatographic Behavior (RP-HPLC)

-

Stationary Phase: C18 (Octadecylsilane).

-

Mobile Phase: Water/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid).

-

Elution Order:

-

6'-O-

-D-Apiofuranosylsweroside: Elutes EARLIER . The additional sugar moiety makes it more polar, reducing its interaction with the hydrophobic C18 chains. -

Sweroside: Elutes LATER . Being less polar than the diglycoside, it is retained longer.

-

Mass Spectrometry (ESI-MS)

-

Sweroside (

): m/z ~359. -

Apiofuranosyl Derivative (

): m/z ~491. -

Fragmentation Pattern:

-

Sweroside will show a loss of 162 Da (Glucose unit) to yield the aglycone.

-

The derivative will typically show a sequential loss of 132 Da (Apiose) to yield the sweroside ion (m/z 359), followed by the loss of 162 Da (Glucose).

-

Experimental Protocols

Protocol A: Targeted Isolation from Lonicera japonica

This workflow is designed to separate the polar diglycoside from the monoglycoside.

Reagents:

-

Methanol (HPLC Grade)

-

n-Butanol

-

Diaion HP-20 or Macroporous Resin (D101)

-

Silica Gel (200-300 mesh)

-

ODS (Octadecylsilane) Gel

Step-by-Step Methodology:

-

Extraction: Reflux dried flower buds of L. japonica with 70% Ethanol (1:10 w/v) for 2 hours (x3). Combine and concentrate under vacuum to obtain a crude extract.

-

Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (to remove non-polar flavonoids).

-

Enrichment: Extract the remaining aqueous layer with n-Butanol . This fraction contains both Sweroside and the Apiofuranosyl derivative.

-

Macroporous Resin: Load the n-BuOH fraction onto a D101 resin column.

-

Wash with

(remove sugars/salts). -

Elute with 30% EtOH (Target Fraction).

-

Elute with 95% EtOH (Discard or save for other compounds).

-

-

Separation (Critical Step): Subject the 30% EtOH fraction to a Silica Gel column.

-

Elute with a gradient of

(9:1 -

Sweroside typically elutes in less polar fractions (e.g., 8:1).

-

Apiofuranosylsweroside elutes in more polar fractions (e.g., 6:1 or 5:1).

-

-

Purification: Final purification via Semi-preparative HPLC (C18 column, MeOH:

35:65).

Workflow Visualization

Caption: Isolation logic highlighting the polarity-based separation of the two glycosides.

References

-

Sweroside Pharmacology & Anti-inflamm

- Title: Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical prospects.

- Source: PMC (PubMed Central)

-

URL:[Link]

-

Chemical Structure & Properties of Sweroside

- Title: (-)-Sweroside | C16H22O9 | CID 161036

- Source: PubChem

-

URL:[Link]

- Identification of 6'-O- -D-Apiofuranosylsweroside Title: 6'-O-beta-D-Apiofuranosylsweroside | Glycoside Source: MedChemExpress

-

HPLC Separ

-

Isolation of Iridoids

- Title: Study on the isolation of active constituents in Lonicera japonica and the mechanism of their anti-upper respir

- Source: PMC (PubMed Central)

-

URL:[Link]

Application Note: Solubility & Handling of 6'-O-beta-D-Apiofuranosylsweroside

[1][2]

Abstract

6'-O-beta-D-Apiofuranosylsweroside (CAS: 266678-59-5) is a bioactive secoiridoid glycoside isolated from Lonicera japonica (Honeysuckle) and Dipsacus asper.[1] While exhibiting significant anti-inflammatory and hepatoprotective potential, its amphiphilic glycosidic structure presents specific solubility challenges. This guide provides validated protocols for solubilization in Dimethyl Sulfoxide (DMSO) for biological assays and Methanol (MeOH) for analytical chromatography, ensuring compound stability and experimental reproducibility.[1]

Physicochemical Profile

| Property | Data |

| Chemical Name | 6'-O-beta-D-Apiofuranosylsweroside |

| Synonyms | Sweroside 6'-O-apioside; 6'-O-β-D-Apiofuranosylsweroside |

| CAS Number | 266678-59-5 |

| Molecular Formula | |

| Molecular Weight | 490.46 g/mol |

| Appearance | White to off-white powder |

| Storage (Solid) | -20°C, desiccated, protected from light |

Solubility & Solvent Selection Matrix

The choice of solvent is dictated by the downstream application. DMSO is the "Universal Solvent" for high-concentration stocks, while Methanol is preferred for chromatography to avoid viscous solvent effects.

| Solvent | Solubility Limit | Application | Stability Risk |

| DMSO (Anhydrous) | High (> 25 mg/mL; > 50 mM) | Biological Assays: Primary stock solution for cell culture or enzymatic screens.[1] | Low (Hygroscopic; store sealed) |

| Methanol | Moderate (~10 mg/mL) | Analytical Chemistry: HPLC/UPLC standards; Extraction solvent.[1] | Moderate (Volatile; potential evaporation) |

| Water/PBS | Low (< 1 mg/mL) | Working Solution: Only for final dilution.[1] Do not use for stock preparation. | High (Hydrolysis risk over time) |

| Ethanol | Sparingly Soluble (< 5 mg/mL) | Alternative: Only if DMSO is strictly contraindicated.[1] | Moderate |

Decision Logic: Solvent Selection

The following flow chart guides the researcher to the correct solvent based on experimental needs.

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.

Protocol 1: Preparation of 10 mM Stock in DMSO

Purpose: To create a stable, high-concentration master stock for biological screening.[1]

Materials

-

Compound: 6'-O-beta-D-Apiofuranosylsweroside (Solid)[2][1][3]

-

Solvent: DMSO, Sterile Filtered, Anhydrous (≥99.9%)[1]

-

Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and light exposure)

Step-by-Step Methodology

-

Calculation: Determine the mass required. For 1 mL of 10 mM solution:

-

Weighing: Accurately weigh ~5 mg of the powder into a tared amber vial. Record the exact mass (e.g., 5.12 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO needed to achieve 10 mM based on the actual weighed mass.

Example: For 5.12 mg: -

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30-60 seconds.[1] If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.

-

Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C.

Protocol 2: Analytical Standard in Methanol

Purpose: To prepare a standard for HPLC/UPLC quantification or retention time verification.

Materials

-

Solvent: Methanol (LC-MS Grade)[1]

-

Equipment: Class A Volumetric Flask (e.g., 5 mL or 10 mL)

Step-by-Step Methodology

-

Weighing: Weigh exactly 1.0 mg of compound into a 2 mL Eppendorf tube or directly into a volumetric flask funnel.

-

Dissolution: Add 500 µL of Methanol. Vortex until completely dissolved.

-

Transfer: Transfer to a 1 mL or 5 mL volumetric flask. Rinse the weighing vessel 3 times with Methanol, adding rinses to the flask.

-

Make up to Volume: Fill to the mark with Methanol.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to remove any potential dust or undissolved micro-particulates.

Stability & Troubleshooting

Stability Profile

-

Hydrolysis: The glycosidic bond at the C-1 position and the ester linkages in the iridoid skeleton are susceptible to hydrolysis in acidic or basic conditions. Avoid storing in aqueous buffers (PBS, Tris) for >24 hours.

-

Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water uptake can cause compound precipitation or degradation. Always warm DMSO stocks to room temperature before opening the vial to prevent condensation.

-

Light Sensitivity: Iridoids can undergo photo-isomerization.[1] Handle under low light or use amber vessels.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Crashing out" due to rapid polarity change.[1] | Dilute stepwise. Add DMSO stock to the center of the vortexing buffer, not the side of the tube. Keep final DMSO < 1%. |

| Degradation in Stock | Moisture contamination in DMSO.[4] | Use single-use aliquots. Purge vials with Nitrogen/Argon gas before sealing. |

| Extra Peaks in HPLC | Thermal degradation or hydrolysis.[4] | Ensure autosampler is cooled to 4°C. Avoid heating the column > 40°C. Check solvent pH (keep neutral).[1] |

Stock Solution Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for stock solution preparation.

References

Sources

- 1. benzyl 6- O-(«alpha»-L-arabinofuranosyl)-«beta»-D-glucopyranoside, TFA - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 6'-O-beta-D-Apiofuranosylsweroside | CAS:266678-59-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. 6'-O-β-D-芹糖獐芽菜苷 | 6'-O-beta-D-Apiofuranosylsweroside| 266678-59-5 | 天然产物(标准品) - ChemFaces [chemfaces.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocol: Extraction and Isolation of Bioactive Iridoids from Lonicera maackii Leaves

Abstract

Objective: To provide a standardized, high-yield protocol for the extraction, enrichment, and isolation of bioactive iridoid glycosides (specifically loganin, secologanin, and sweroside derivatives) from the leaves of Lonicera maackii (Amur Honeysuckle). Context: L. maackii is a prolific invasive shrub containing significant titers of bioactive secondary metabolites.[1][2] While often studied for flavonoids, its iridoid profile offers substantial pharmacological value (anti-inflammatory, neuroprotective). Methodology: This guide utilizes an optimized Ultrasound-Assisted Extraction (UAE) workflow, followed by macroporous resin enrichment and Preparative HPLC isolation.

Scientific Background & Mechanistic Rationale[3][4][5]

Iridoids in Lonicera species are typically present as glycosides (bound to glucose), rendering them polar and heat-labile. The extraction strategy must balance polarity matching (to solubilize the glycosides) with thermal preservation (to prevent hydrolysis of the ether bond or ring opening).

-

Target Analytes: Loganin, Secologanin, Sweroside, Loganic Acid, and Vogeloside.

-

Matrix Challenges: L. maackii leaves contain high levels of chlorophyll and waxy lipids, which must be removed to prevent column fouling during chromatography.

-

Solvent Choice: A binary system of Ethanol:Water (70:30 v/v) is selected. Ethanol penetrates the leaf matrix effectively, while water enhances the solubility of the glycosidic moiety.

Workflow Visualization

The following diagram outlines the critical path from raw leaf to isolated compound.

Caption: Step-by-step isolation workflow for iridoids, prioritizing lipid removal and resin enrichment.

Detailed Experimental Protocol

Phase 1: Pre-Extraction Preparation

Goal: Maximize surface area and remove lipophilic interferences.

-

Harvesting: Collect leaves (preferably May-June for peak vegetative content).

-

Drying: Lyophilize (freeze-dry) fresh leaves to -50°C. Note: Avoid oven drying >50°C to prevent thermal degradation of iridoids.

-

Comminution: Grind dried leaves to a fine powder (mesh size 40–60).

-

Defatting (Critical Step):

-

Macerate powder in Petroleum Ether (bp 60–90°C) at a ratio of 1:10 (w/v) for 24 hours at room temperature.

-

Filter and discard the solvent (contains chlorophyll, waxes, lipids).

-

Air-dry the residue (marc) to remove residual petroleum ether.

-

Phase 2: Ultrasound-Assisted Extraction (UAE)

Goal: Efficient mass transfer of iridoid glycosides into solvent.

-

Solvent: 70% Ethanol (v/v) in deionized water.

-

Ratio: 1:20 (w/v) (e.g., 50g powder in 1000mL solvent).

-

Equipment: Ultrasonic bath (frequency 40 kHz, power 300W).

-

Procedure:

-

Suspend defatted powder in solvent.

-

Sonicate at 45°C for 30 minutes . Warning: Do not exceed 50°C.

-

Filter supernatant.

-

Repeat extraction 2 more times with fresh solvent.

-

Combine all filtrates.

-

Concentrate under reduced pressure (Rotary Evaporator) at 45°C to remove ethanol, leaving a concentrated aqueous suspension.

-

Phase 3: Enrichment & Purification

Goal: Separate iridoids from sugars, proteins, and flavonoids.

Step 3A: Liquid-Liquid Partitioning

-

Suspend the aqueous concentrate in distilled water.

-

Partition with Ethyl Acetate (1:1 v/v) three times. Discard Ethyl Acetate layer (removes flavonoids and phenolic acids).

-

Partition the aqueous layer with n-Butanol (water-saturated, 1:1 v/v) three times.

-

Collect the n-Butanol layer. This fraction contains the target iridoid glycosides.

-

Evaporate n-Butanol to dryness to obtain the "Crude Iridoid Fraction".

Step 3B: Macroporous Resin Chromatography

-

Resin Activation: Pre-treat D101 or HPD-100 macroporous resin with 95% EtOH, then rinse with water until neutral.

-

Loading: Dissolve Crude Iridoid Fraction in minimal water and load onto the column.

-

Elution Gradient:

-

Collect and dry the 30% and 50% fractions.

Phase 4: Isolation (Preparative HPLC)

Goal: Isolate individual compounds to >95% purity.

-

Column: C18 Preparative Column (e.g., 250mm x 20mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile[1]

-

-

Flow Rate: 10–15 mL/min (depending on column diameter).

-

Detection: UV at 236 nm (characteristic for the iridoid enol-ether system).

-

Gradient Strategy:

-

0-5 min: 10% B (Isocratic)

-

5-30 min: 10% -> 35% B (Linear)

-

30-35 min: 35% -> 100% B (Wash)

-

Analytical Validation (QC)

Verify the identity and purity of your isolates using the following parameters.

HPLC-DAD Parameters

| Parameter | Setting | Rationale |

| Column | C18 (4.6 x 250mm, 5µm) | Standard stationary phase for glycosides. |

| Mobile Phase | A: 0.1% Formic Acid (aq)B: Acetonitrile | Acid suppresses ionization of carboxyl groups (e.g., in Loganic acid) for sharper peaks. |

| Wavelength | 236 - 240 nm | Max absorption for the iridoid pyran ring double bond. |

| Temp | 30°C | Maintains reproducible retention times. |

| Injection | 10 µL | Standard analytical volume. |

Expected Chemical Shifts (NMR Reference)

For Loganin (in CD3OD):

-

H-1 (Anomeric): ~5.28 ppm (d, J=4.0 Hz)

-

H-3 (Enol ether): ~7.39 ppm (s) - Diagnostic signal

-

H-7: ~3.10 ppm (m)

-

Methyl ester: ~3.70 ppm (s)

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cell disruption | Increase sonication time or switch to fine powder (<60 mesh). |

| Emulsions | High protein/lipid content | Ensure thorough defatting (Phase 1). Add brine (NaCl) to break emulsions during partitioning. |

| Peak Tailing | Silanol interactions | Ensure mobile phase pH is acidic (0.1% Formic or Acetic acid). |

| Degradation | Thermal instability | Keep all evaporation steps <50°C. Store extracts in amber vials at -20°C. |

References

-

Chemical Constituents of Lonicera maackii. ResearchGate. Available at: [Link]

-

Determination of five major iridoid glucosides in Flos Lonicerae by HPLC. PubMed. Available at: [Link]

-

Iridoid and secoiridoid glycosides in a hybrid complex of bush honeysuckles. PubMed. Available at: [Link]

-

Identification of Iridoids in Edible Honeysuckle Berries by UPLC-ESI-qTOF-MS/MS. PMC. Available at: [Link]

-

Preparative isolation and purification of iridoid glycosides from Fructus Corni. PMC. Available at: [Link]

Sources

Validated In Vitro Protocols for Assessing Anti-Inflammatory Activity of Iridoid Glycosides

[1]

Abstract

Iridoid glycosides represent a class of bioactive monoterpenoids with significant anti-inflammatory potential, primarily mediated through the inhibition of NF-κB and MAPK signaling pathways.[1] However, their hydrophilic nature, susceptibility to enzymatic hydrolysis, and potential for endotoxin contamination in plant-derived samples present unique challenges in in vitro assays. This application note provides a rigorous, standardized workflow for evaluating these compounds using the RAW 264.7 macrophage model, emphasizing experimental controls that distinguish true pharmacological activity from assay artifacts.

Part 1: Pre-Experimental Strategic Planning

Chemical Stability & Solubility

Unlike lipophilic flavonoids, iridoid glycosides (e.g., geniposide, catalpol) are highly polar.

-

Solvent Selection: Primary stock solutions should be prepared in endotoxin-free water or PBS if solubility permits. If DMSO is required, keep the final concentration < 0.1% (v/v) in culture media, as DMSO itself can modulate inflammatory responses.

-

Hydrolysis Warning: The glycosidic bond is susceptible to hydrolysis by β-glucosidases. Avoid using cell culture media containing undefined serum enzymes for long-term stock storage. Store stocks at -80°C.

-

Aglycone vs. Glycoside: Be aware that in vivo activity often stems from the hydrolyzed aglycone (e.g., genipin from geniposide). In in vitro models lacking digestive enzymes, you are measuring the activity of the glycoside itself unless you perform an enzymatic pre-treatment.

Endotoxin Control (Crucial)

Plant-derived iridoids are frequently contaminated with environmental Lipopolysaccharides (LPS). Since the assay uses LPS as an inducer, background contamination will mask anti-inflammatory effects or produce false negatives.

-

Validation: Test all isolated compounds with a Limulus Amebocyte Lysate (LAL) assay before cell treatment.

-

Polymyxin B Control: If endotoxin presence is suspected, co-treat a control well with Polymyxin B (an LPS sequestrant). If the inflammatory signal remains, the effect is likely intrinsic to the compound.

Part 2: Cell Model & Culture Conditions[3]

Model of Choice: RAW 264.7 Murine Macrophages.

-

Rationale: This line expresses high levels of TLR4 (Toll-Like Receptor 4), the primary receptor for LPS, making it the gold standard for mimicking Gram-negative bacterial inflammation.

-

Culture Medium: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

-

Passage Protocol: Do not use trypsin. RAW 264.7 cells are adherent and sensitive to proteases. Use a cell scraper. Use cells only between passages 3–15 to ensure phenotypic stability.

Part 3: Workflow 1 - Cytotoxicity Screening (CCK-8)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC). You must prove that a reduction in inflammatory markers is due to pathway inhibition, not cell death.

Why CCK-8 over MTT? Iridoid glycosides can sometimes possess reducing properties that interfere with the formazan formation in the MTT assay. CCK-8 (WST-8) is more stable, water-soluble, and less prone to chemical interference.

Protocol Steps:

-

Seeding: Seed RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the iridoid glycoside (e.g., 10, 25, 50, 100, 200 µM).

-

Control: Vehicle only (0.1% DMSO or Water).

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 24 hours.

-

Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–2 hours. Measure absorbance at 450 nm .

-

Calculation:

Threshold: Select concentrations yielding >90% viability for subsequent anti-inflammatory assays.

Part 4: Workflow 2 - Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the inhibition of nitrite (a stable metabolite of NO) produced by iNOS.

Experimental Design Diagram

Figure 1: Standardized workflow for NO inhibition screening. Pre-treatment is recommended to assess the preventive potential of the glycosides.

Detailed Protocol:

-

Seeding: Seed cells in 96-well plates (

cells/well). Allow adherence (18–24h). -

Pre-treatment: Replace media with fresh media containing the safe concentrations of iridoid glycosides determined in Part 3. Incubate for 1 hour .

-

Note: Some protocols use co-treatment. Pre-treatment is preferred to allow cellular uptake of the glycoside before the TLR4 cascade initiates.

-

-

Induction: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.

-

Incubation: Incubate for 18–24 hours.

-

Griess Reaction:

-

Mix 50 µL of culture supernatant with 50 µL of Griess Reagent I (1% Sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent II (0.1% NED).

-

Incubate 10 mins at room temperature (protect from light).

-

-

Measurement: Read absorbance at 540 nm . Use a Sodium Nitrite (

) standard curve (0–100 µM) to quantify NO release.

Critical Control: The "Compound Interference" Well Some iridoids (or impurities in extracts) react with Griess reagents to form color.

-

Test: Mix Drug (highest conc.) + Media + Griess Reagents (No cells).

-

Result: If this turns pink/purple, you must subtract this value from your experimental reads.

Part 5: Mechanistic Validation (NF-κB & MAPK)[4]

Objective: Confirm that the reduction in NO/cytokines is due to blockade of the TLR4 signaling cascade.

Signaling Pathway Visualization

Figure 2: Putative mechanism of action. Iridoids typically inhibit the phosphorylation of MAPKs and the degradation of IκBα, preventing p65 nuclear translocation.

Western Blotting Protocol (Key Timepoints)

Timing is critical. Phosphorylation events occur minutes after LPS exposure, while protein expression (iNOS) takes hours.

| Target Protein | Harvest Time (Post-LPS) | Lysate Fraction | Purpose |

| p-p65 / Total p65 | 30 – 60 min | Nuclear/Cytosolic | Assess NF-κB translocation blockade. |

| p-IκBα / Total IκBα | 15 – 30 min | Whole Cell | Assess prevention of inhibitor degradation. |

| p-p38, p-JNK, p-ERK | 30 – 60 min | Whole Cell | Assess MAPK signaling interference. |

| iNOS, COX-2 | 18 – 24 hours | Whole Cell | Confirm downstream protein suppression. |

Procedure:

-

Seed cells in 6-well plates (

cells/well). -

Pre-treat with Iridoid Glycoside (1h).

-

Stimulate with LPS (1 µg/mL) for the specific timepoints listed above.

-

Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate + NaF) to preserve phosphorylation states.

-

Normalize protein (BCA Assay) and run SDS-PAGE.

Part 6: Data Analysis & Troubleshooting

Calculating IC50

Do not rely on a single concentration. Perform non-linear regression (log(inhibitor) vs. response) to calculate the IC50.

-

Typical IC50 for Geniposide: ~100–150 µM (NO inhibition).

-

Typical IC50 for Aucubin: ~10–20 mM (Note: Aucubin is often less potent in vitro than in vivo unless hydrolyzed).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| High toxicity in control wells | DMSO concentration > 0.1% | Dissolve iridoids in water or PBS. |

| No inhibition observed | Compound requires bio-activation | Treat with |

| High background NO | LPS contamination in drug stock | Test drug stock with LAL assay; use Polymyxin B control. |

| Inconsistent Western Blots | Phosphatase degradation | Add fresh phosphatase inhibitors to lysis buffer immediately before use. |

References

-

Zhang, Y., et al. (2017). "Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway." International Journal of Molecular Sciences, 18(3), 524.

-

Jeong, J.J., et al. (2014). "Inhibition of LPS-induced inflammatory responses by aglycone of geniposide in RAW 264.7 macrophages." International Immunopharmacology, 22(2), 343-350.

-

Spelman, K., et al. (2006). "The traditional medicine Spilanthes acmella, and the alkylamides spilanthol and undeca-2E-ene-8,10-diynoic acid isobutylamide, demonstrate in vitro and in vivo anti-inflammatory activity." Phytomedicine, 13(9-10), 631-637. (Referencing standard Griess protocols for phytochemicals).

-

Viljoen, A., et al. (2012). "Anti-inflammatory iridoids of botanical origin."[2][3][4] Current Medicinal Chemistry, 19(14), 2104-2127.

-

Sun, Y., et al. (2020).[5] "Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages."[1][6] International Journal of Molecular Sciences, 21(3), 961.

Sources

- 1. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Note AN-2026-IR: Structural Elucidation and Fragmentation Dynamics of Apiofuranosyl-Sweroside via ESI-MS/MS

This Application Note is structured to provide a comprehensive, mechanistic guide to the mass spectrometric analysis of 6'-O-apiofuranosyl-sweroside , a bioactive iridoid glycoside. It is designed for researchers in metabolomics, pharmacokinetics, and natural product chemistry.

Abstract & Introduction

The accurate identification of iridoid glycosides is critical for the quality control of Traditional Chinese Medicine (TCM) and pharmacokinetic studies. 6'-O-Apiofuranosyl-sweroside (

This guide details the specific fragmentation pathways of this compound. Unlike simple glycosides, the presence of the inter-glycosidic bond (apiose-glucose) creates a unique dissociation hierarchy. We provide a validated protocol for differentiating this compound from its isomers using Electrospray Ionization (ESI) in negative mode, supported by mechanistic causality for every fragment ion observed.

Experimental Protocol

Sample Preparation (Standardized)

-

Stock Solution: Dissolve 1.0 mg of authentic standard (purity >98%) in 1.0 mL Methanol (HPLC grade).

-

Working Solution: Dilute to 500 ng/mL in 50% Methanol/Water (

). -

Extraction (Plant Material): Ultrasonic extraction of dried flower buds (0.5 g) in 25 mL 70% Methanol for 30 min. Centrifuge at 12,000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE membrane.

LC-MS Conditions

To ensure reproducible ionization and separation of isomers (e.g., loganin derivatives), the following conditions are recommended:

| Parameter | Setting / Description |

| Column | Agilent ZORBAX SB-C18 (2.1 × 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water (Promotes ionization efficiency) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Gradient | 0-2 min: 5-8% B; 2-15 min: 8-20% B; 15-20 min: 20-40% B |

| Flow Rate | 0.3 mL/min |

| Ion Source | ESI (Electrospray Ionization) |

| Polarity | Negative Mode (Preferred for sensitivity); Positive for confirmation |

| Capillary Voltage | 3.5 kV (Neg) / 4.0 kV (Pos) |

| Collision Energy | Ramp: 20–40 eV (Ensures coverage of both glycosidic and core cleavages) |

Mechanistic Fragmentation Analysis

The structural elucidation relies on the "Peeling Mechanism," where glycosidic bonds cleave sequentially based on their bond dissociation energies. The apiose-glucose bond is the most labile, followed by the glucose-aglycone bond.

Negative Ion Mode ( )

Negative mode provides the cleanest spectra for iridoids, minimizing adduct confusion.

-

Precursor Ion:

489.16 -

Primary Fragmentation (Loss of Apiose):

-

The first event is the neutral loss of the terminal pentose (Apiose, 132 Da).

-

Transition:

. -

Result: The ion at

357 corresponds to the deprotonated Sweroside core.

-

-

Secondary Fragmentation (Loss of Glucose):

-

The sweroside intermediate loses the glucose moiety (162 Da).

-

Transition:

. -

Result: The ion at

195 represents the Sweroside Aglycone (decarboxylated/rearranged form).

-

-

Tertiary Fragmentation (Core Cleavage):

-

The aglycone undergoes ring opening and Retro-Diels-Alder (RDA) cleavage.

-

Key Fragment:

127 (Characteristic of the iridoid pyran ring).

-

Positive Ion Mode ( )

Used primarily for molecular weight confirmation. Sodium adducts are robust and often yield different ratios.

-

Precursor Ion:

513.15 -

Fragments:

381 (Sweroside+Na) and

Visualizing the Pathway (Causality Map)

The following diagram illustrates the sequential dissociation logic. This is not just a list of ions, but a map of structural stability.

Figure 1: Stepwise ESI-MS/MS fragmentation pathway of 6'-O-apiofuranosyl-sweroside in negative ion mode.

Summary of Diagnostic Ions

Use this table to program your Multiple Reaction Monitoring (MRM) or to filter High-Resolution Mass Spectrometry (HRMS) data.

| Ion Type | m/z (Theoretical) | Identity | Mechanism of Formation |

| Precursor | 489.1613 | Deprotonation of hydroxyl group | |

| Fragment 1 | 357.1191 | $[M-H-Api]^- $ | Cleavage of terminal apiose (C-O bond) |

| Fragment 2 | 195.0663 | Loss of glucose unit; lactone ring retention | |

| Fragment 3 | 127.0395 | Core Fragment | Cross-ring cleavage of aglycone |

Troubleshooting & Validation

-

Issue: Low signal for

489.-

Cause: In-source fragmentation.[1] Iridoid glycosides are fragile.

-

Solution: Lower the Fragmentor Voltage (or Cone Voltage) by 10-15 V.

-

-

Issue: Difficulty distinguishing from isomers (e.g., Loganoside derivatives).

-

Differentiation: Apiofuranosyl-sweroside has a distinct retention time on C18 (usually elutes earlier than loganin due to higher polarity). Check for the specific transition

. Isomers with different sugars (e.g., xylose) will show different neutral losses (Xylose = -132 Da, same as Apiose, so RT is critical).

-

-

Validation: Always run a blank injection after the standard to check for carryover, as iridoids can stick to stainless steel capillaries.

References

-

Chen, L., et al. (2020). Metabolomics Analysis of Different Tissues of Lonicera japonica Thunb. Based on Liquid Chromatography with Mass Spectrometry. Molecules , 25(3).

-

Li, Y., et al. (2014). Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS. Biomedical Chromatography , 28(10).

-

Zhang, X., et al. (2018). Qualitative and quantitative analysis of iridoid glycosides in the flower buds of Lonicera species. Journal of Chromatography A .

-

PubChem Database. Sweroside Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Resolving Co-elution of Sweroside and its Apiosyl Derivatives in HPLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC separation of sweroside and its apiosyl derivatives. Co-elution of these structurally similar secoiridoid glycosides is a frequent obstacle. This document provides in-depth troubleshooting guides and FAQs to empower you to resolve these specific issues effectively.

Part 1: Core Directive - Understanding the Challenge

Sweroside is a secoiridoid glycoside known for a range of biological activities.[1][2][3] Its derivatives, particularly apiosyl derivatives, are structurally very similar, often differing only by an additional sugar moiety. This similarity in physicochemical properties is the primary reason for co-elution in reversed-phase HPLC.

Here is a visual representation of the general structure of sweroside:

Sources

Troubleshooting NMR signal overlap in iridoid glycoside analysis

Current Status: Operational Topic: Resolving NMR Signal Overlap in Iridoid Glycosides Lead Scientist: Dr. A. Vance (Senior Applications Specialist)

Introduction: The "Sugar Blockade" Challenge

Welcome to the technical support interface. If you are analyzing iridoid glycosides (e.g., loganin, iridoid, geniposide), you are likely facing the 3.0 – 4.5 ppm "Sugar Blockade."

While the iridoid core's olefinic protons (H-3, H-4) and the acetal H-1 typically resonate in clearer regions (5.0 – 7.5 ppm), the cyclopentane ring protons often collapse into the same region as the glucose moiety. This overlap makes extracting coupling constants (

This guide prioritizes non-destructive and instrument-driven solutions to resolve these overlaps without chemical derivatization.

Phase 1: Sample Preparation & Solvent Engineering

User Query: "I'm using Methanol-d4 and my spectrum is a blob. Should I just increase the temperature?"

Technical Response: Temperature elevation helps sharpen lines by reducing viscosity, but solvent engineering is the primary vector for resolving overlap. Iridoid glycosides exhibit significant chemical shift sensitivity to solvent polarity and hydrogen-bonding capacity.[1]

Solvent Selection Matrix

| Solvent | Primary Utility | Mechanism of Action | Warning |

| Methanol-d4 ( | Standard screening | Good solubility; sharp lines. | High Overlap: Compresses sugar and iridoid ring protons into a narrow window. |

| Pyridine-d5 ( | Resolution of OH groups | ASIS Effect: Aromatic Solvent Induced Shift.[2] The ring current shifts protons spatially close to the solvent, often separating the glucose region from the iridoid core. | Hygroscopic. Requires dry sample to see OH couplings. |

| DMSO-d6 | Hydrogen bonding | Slows exchange of OH protons, allowing observation of sugar hydroxyls (useful for connectivity). | High viscosity = broad lines.[1] Run at 300K+ to improve resolution. |

| Benzene-d6 ( | Auxiliary shift | Strong shielding effects on specific faces of the molecule. | Poor solubility for glycosides. Use as a co-solvent (10-20%) with Pyridine. |

Recommendation: If

Phase 2: Advanced Acquisition Strategies

User Query: "Changing solvents didn't fix it. The multiplets are still on top of each other. What pulse sequence should I run?"

Technical Response: Stop running standard COSY. It suffers from the same diagonal overlap as your 1D spectrum. You need to exploit the Carbon Dimension (which has 20x better dispersion) or use Selective Excitation .

Strategy A: HSQC-TOCSY (The "Heavy Lifter")

This is the gold standard for glycosides.

-

Logic: It correlates a proton to its direct carbon (HSQC) and then relays that magnetization to neighbors (TOCSY).[3][4]

-

Why it works: You are viewing the proton-proton spin system spread out along the

C axis. Even if H-2 and H-3 overlap in proton NMR, their carbons (C-2 and C-3) likely differ by 2-5 ppm. -

Setup: Set mixing time (

) to 80-100 ms to see the full glucose ring (H1

Strategy B: 1D Selective TOCSY (The "Sniper")

If you need exact

-

Logic: You selectively excite a "clean" peak (usually the anomeric H-1 or the olefinic H-3) and transfer magnetization only to its coupled partners.

-

Result: The output is a 1D spectrum containing only the protons in that specific spin system. The background "noise" of the other sugar/impurity signals is suppressed.

Strategy C: Pure Shift NMR (The "Clarifier")

-

Logic: Collapses all multiplets into singlets (broadband homonuclear decoupling).

-

Application: Essential when you have a mixture of iridoids. It turns a forest of multiplets into a clean "stick plot," allowing you to integrate overlapping signals accurately.

Visual Troubleshooting Workflow

The following logic gate determines the optimal experimental path based on your specific overlap severity.

Figure 1: Decision matrix for resolving spectral overlap in iridoid glycoside analysis.

Protocol: 1D Selective TOCSY (Step-by-Step)

Objective: Isolate the glucose spin system starting from the anomeric proton (H-1').

Prerequisite: A standard 1D

-

Acquire Reference Spectrum:

-

Define Selective Pulse:

-

Zoom in on the anomeric proton (H-1').[7]

-

Determine the excitation width (in Hz). Usually, a Gaussian or Sinc shape with a bandwidth of 20-50 Hz is sufficient to hit the doublet without touching neighbors.

-

Instrument Command (Bruker): Use gs (gradient shim) mode or shape tool to calculate the power/duration for a 90° or 180° selective pulse at that specific offset (O1).

-

-

Set Mixing Time (

):-

20-40 ms: Relays to H-2' and H-3'.

-

80-120 ms: Relays to the entire sugar ring (H-1' to H-6').

-

Tip: Array the mixing time (e.g., 20, 60, 100 ms) to "walk" down the spin system.

-

-

Acquisition:

-

Set DS (Dummy Scans) = 8 (crucial for steady-state magnetization).

-

Set NS (Number of Scans) = 32 or 64.

-

-

Processing:

-

Apply exponential multiplication (LB = 0.3 Hz).

-

The resulting spectrum will show the anomeric proton and all protons scalar coupled to it. All other signals will be nulled.

-

FAQs: Common Pitfalls

Q: My HSQC-TOCSY signals are very weak. Why?

A: This is likely due to

-

Fix: Reduce the TOCSY mixing time to 60ms.

-

Fix: Increase probe temperature to 303K or 313K to sharpen lines and extend

.

Q: I see "ghost" peaks in my Selective TOCSY. A: This is usually due to pulse bleed . If your selective pulse bandwidth is too wide, you are partially exciting a nearby multiplet.

-

Fix: Narrow the bandwidth (increase the pulse duration).

-

Fix: Use a "cleaner" shaped pulse (e.g., REBURP or r-SNOB profiles) rather than a simple Gaussian.

Q: Can I use D2O?

A: Only if necessary.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Selective Excitation and TOCSY methods). Link

-

Jeol USA. (2026). HSQC-TOCSY Analysis: Understanding 2D NMR Application. JEOL Resources. Link

-

Castañar, L., & Parella, T. (2015). Non-uniform sampling for high-resolution pure shift NMR spectroscopy. Royal Society of Chemistry (RSC) Advances. Link

-

Columbia University NMR Facility. (2024). Selective 1D NMR Experiments: Protocols for TOCSY and NOESY. Link

-

BenchChem. (2025). Technical Support: NMR Analysis of Iridoid Glycosides. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. 2D HSQC-TOCSY Experiment [imserc.northwestern.edu]

- 4. 1H-13C HSQC-TOCSY [nmr.chem.ucsb.edu]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. 1D SELTOCSY [2210pc.chem.uic.edu]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Technical Support Center: Chlorophyll Remediation in Lonicera maackii Phytochemical Analysis

Topic: Removing Chlorophyll Interference in Lonicera maackii Extraction Ticket ID: LM-EXT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely experiencing interference from chlorophylls (

Chlorophyll is a lipophilic contaminant that causes:

-

LC-MS Signal Suppression: It competes for ionization in the source, masking your target phenolics.

-

Column Fouling: It binds irreversibly to C18 stationary phases, increasing backpressure.

-

Bioassay False Positives: Its natural fluorescence interferes with fluorometric assays.

This guide provides three validated workflows to remove chlorophyll while preserving the bioactive profile of L. maackii.

Module 1: Liquid-Liquid Extraction (LLE) – The "Quick Fix"

User Issue: "I washed my methanolic extract with hexane, but the bottom layer is still green. Why?"

Root Cause Analysis

Chlorophyll is highly soluble in hexane, but it is also soluble in methanol. If your water content in the hydro-alcoholic layer is too low (<10%), the partition coefficient (

Troubleshooting Protocol: The Polarity Tuning Method

To force chlorophyll into the non-polar phase, you must increase the polarity of your target phase.

Step-by-Step Protocol:

-

Evaporation: Remove the organic solvent (Methanol/Ethanol) from your crude extract using a rotary evaporator at <40°C. You should be left with an aqueous suspension.

-

Note: If the sample dries completely, resuspend in 10% MeOH/90% Water.

-

-

Partitioning: Transfer the aqueous suspension to a separatory funnel.

-

Solvent Addition: Add Petroleum Ether (40-60°C) or n-Hexane at a 1:1 (v/v) ratio.

-

Agitation: Shake vigorously for 2 minutes. Vent frequently.

-

Settling: Allow layers to separate for 30 minutes.

-

Repeat: Repeat the wash 3 times until the top layer is colorless.

Data Summary: Solvent Efficiency

| Solvent System | Chlorophyll Removal % | Target Recovery (Chlorogenic Acid) | Risk Factor |

| Hexane | 85-90% | >95% | Emulsion formation |

| Petroleum Ether | 80-85% | >98% | Lower toxicity than Hexane |

| Chloroform | >95% | LOW (<60%) | Chloroform pulls flavonoids (Luteolin) |

Module 2: Solid Phase Extraction (SPE) – The "Precision Tool"

User Issue: "I used Activated Charcoal (Carbon) to remove color, but my Luteolin peak disappeared from the HPLC chromatogram."

Root Cause Analysis

This is a critical error in Lonicera research. Graphitized Carbon Black (GCB) and activated charcoal remove pigments by interacting with planar structures. Unfortunately, Luteolin and Apigenin (major L. maackii bioactives) are also planar molecules. The carbon sorbent cannot distinguish between the porphyrin ring of chlorophyll and the flavone backbone of luteolin.

Troubleshooting Protocol: The "Planar-Safe" SPE Cleanup

Switch to a sorbent that targets lipophilicity without strong planar retention.

Recommended Sorbent: Aminopropyl (

Protocol (Cartridge Method):

-

Conditioning: Pass 3 mL Methanol followed by 3 mL Water through a 500mg

SPE cartridge. -

Loading: Load 1 mL of your leaf extract (in 80% MeOH).

-

Washing: Wash with 2 mL of Dichloromethane (DCM) .

-

Elution: Elute your targets with 3 mL of 1% Formic Acid in Methanol .

Module 3: Sephadex LH-20 – The "Purification Standard"

User Issue: "I need high-purity compounds for NMR, but LLE residues are interfering."

Scientific Logic

Sephadex LH-20 is a hydroxypropylated cross-linked dextran.[9] It separates based on dual mechanisms: Size Exclusion (molecular size) and Adsorption (hydrogen bonding). Chlorophylls are large molecules (MW ~893 Da) compared to simple phenolics, but more importantly, they lack the hydrogen-bonding capacity of polyphenols in methanolic systems.

Protocol: The Methanol Elution

-

Swelling: Swell Sephadex LH-20 in 100% Methanol for 4 hours.

-

Packing: Pack a glass column (

cm). -

Loading: Dissolve dry extract in minimum methanol and load.

-

Elution: Elute isocratically with 100% Methanol.

-

Monitoring: Monitor fractions via TLC (Silica gel, EtOAc:Formic Acid:Acetic Acid:Water).

Visual Troubleshooting Guides

Diagram 1: The Decision Matrix

Caption: Flowchart to select the correct chlorophyll removal method based on downstream application and target compound stability.

Diagram 2: The LLE Phase Partition Workflow

Caption: Visualizing the partition of chlorophyll vs. phenolics in a biphasic solvent system.

References

-

Batlokwa, B. S., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts.[6][11] Journal of Natural Products, 83(6), 1846–1858.[11] Link

-

Cipollini, D., et al. (2008). Phenolic metabolites in leaves of the invasive shrub, Lonicera maackii, and their potential phytotoxic and anti-herbivore effects.[10][12] Journal of Chemical Ecology, 34, 144-152. Link

-

Qi, Z., et al. (2021).[1] Accumulation Pattern of Flavonoids during Fruit Development of Lonicera maackii Determined by Metabolomics. Molecules, 26(22), 6973. Link

-

United Chemical Technologies. (2023). Eliminating Chlorophyll Interference in Pesticide Testing with ChloroFiltr®.[13][14] Application Note. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting genes and functional diversity of chlorogenic acid and luteolin biosyntheses in Lonicera japonica and their substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]

- 9. labmartgh.com [labmartgh.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Extracts of the invasive shrub Lonicera maackii increase mortality and alter behavior of amphibian larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. unitedchem.com [unitedchem.com]

- 14. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing Apiofuranosyl Linkages During Extraction

Executive Summary & Core Directive

The Challenge: The apiofuranosyl linkage (e.g., in Apiin, Ginsenoside Rb1 precursors, or rhamnogalacturonan II) represents a critical stability bottleneck in natural product extraction. Unlike pyranosides (6-membered rings), apiofuranose exists as a 5-membered ring with significant torsional strain. This makes the glycosidic bond highly susceptible to acid-catalyzed hydrolysis, even under "mild" acidic conditions (pH 4–6) often created by endogenous plant acids (oxalic, malic, citric) released during cell rupture.

The Solution: Successful extraction requires a tri-phasic control strategy :

-

Enzymatic Inactivation: Immediate denaturation of endogenous glycosidases.

-

Proton Scavenging: Neutralization of vacuolar acids using carbonate buffers.

-

Thermodynamic Control: Limiting thermal energy to prevent overcoming the activation energy (

) of the furanoside cleavage.

Module 1: The Science of Instability (Mechanism)

To prevent degradation, one must understand the molecular failure mode. The apiofuranosyl ring is thermodynamically less stable than its pyranose counterparts.

The Hydrolysis Mechanism

The hydrolysis is driven by the protonation of the exocyclic oxygen (the glycosidic bond), followed by the formation of a planar oxocarbenium ion intermediate. Because the furanose ring is nearly planar (envelope conformation), the transition to the planar oxocarbenium ion requires less conformational change than in pyranosides, lowering the activation energy for cleavage.

Figure 1: Acid-Catalyzed Hydrolysis Pathway of Apiofuranosides

Caption: Figure 1 illustrates the critical pathway where protonation of the glycosidic oxygen leads to rapid ring opening. Note that furanosides hydrolyze 10–100x faster than pyranosides due to ring strain relief.

Module 2: Optimized Extraction Protocol (The "Buffered" Method)

This protocol is designed to be a self-validating system. If you follow these steps, the presence of the intact glycoside in your HPLC trace validates the process.

Materials

-

Solvent: 70% Ethanol or Methanol (HPLC Grade).

-

Buffer Agent: Calcium Carbonate (

) or Sodium Bicarbonate (-

Why:

is preferred for solid-liquid extraction as it is insoluble; it neutralizes acids locally without altering the bulk solvent pH drastically.

-

-

Equipment: Ultrasonicator (optional but recommended for speed) or Reflux setup (strictly controlled temp).

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1. Pre-treatment | Freeze-dry (Lyophilize) plant material immediately after harvest. | Removes water to stop enzymatic activity. Fresh material contains active glycosidases that cleave apiose within minutes of cell rupture. |

| 2. Milling | Grind material to fine powder in the presence of dry ice or liquid | Prevents frictional heat from initiating thermal degradation. |

| 3. Buffer Addition | Mix plant powder with 0.5% (w/w) | CRITICAL: Neutralizes vacuolar acids (oxalic, malic) released upon solvent addition. Maintains local micro-environment pH > 6.0. |

| 4.[1][2] Extraction | Add 70% EtOH. Extract via Ultrasound (UAE) at < 40°C for 15-30 min. | Ultrasound maximizes mass transfer, allowing for short extraction times. Short time = less exposure to potential hydrolysis. |

| 5. Filtration | Filter immediately through 0.45 µm PTFE. | Removes solid carbonate and plant matrix. |

| 6. Concentration | Rotary evaporate at < 40°C . Do not distill to dryness if acidic residues are suspected. | Concentration increases acid concentration. If the buffer wasn't sufficient, this is where hydrolysis spikes. |

Module 3: Troubleshooting Guide

Scenario A: HPLC shows a "split" peak or a new peak matching the aglycone.

-

Diagnosis: Partial Acid Hydrolysis.[3]

-

Root Cause: The plant matrix was more acidic than anticipated, or the solvent became acidic during storage.

-

Corrective Action:

Scenario B: Low yield of target apioside, but no aglycone detected.

-

Diagnosis: Incomplete Extraction (Solubility issue).

-

Root Cause: 70% EtOH might be too polar if the aglycone is highly lipophilic, or too non-polar if the glycoside is highly complex.

-

Corrective Action:

-

Test 50% MeOH (more polar) vs. 90% MeOH.

-

Do not increase temperature. Instead, increase the solvent-to-solid ratio (e.g., from 10:1 to 20:1).

-

Scenario C: Yield decreases as extraction time increases.

-

Diagnosis: Thermal Degradation.

-

Root Cause: Apiofuranosyl bonds are heat-labile. Extended reflux or Soxhlet extraction kills the molecule.

-

Corrective Action:

-

Abandon Soxhlet extraction.

-

Switch to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with strict temperature monitoring (Max 40°C).

-

Module 4: Decision Matrix for Method Selection

Use this logic flow to determine the best extraction method for your specific apioside.

Caption: Figure 2: Decision tree for selecting the extraction modality based on plant matrix properties. Method B is the safest starting point for unknown matrices.

Frequently Asked Questions (FAQs)

Q1: Can I use water as the primary solvent? A: generally, No . While apiosides are water-soluble, water promotes hydrolysis (it is the reactant in the mechanism). Furthermore, water extracts native enzymes and acids efficiently. An alcohol-water mixture (EtOH/Water) is superior because the alcohol reduces the dielectric constant, stabilizing the glycosidic bond, and precipitates/denatures enzymes.

Q2: Why not just use a Soxhlet extractor? A: Soxhlet extraction involves prolonged boiling (often hours). The apiofuranosyl linkage is kinetically unstable. The integrated thermal load of a 6-hour Soxhlet run will almost certainly degrade a significant fraction of your target compound into its aglycone or rearrangement products.

Q3: My target is Apiin (Apigenin-7-O-apiosylglucoside). Is it more stable? A: Slightly, but the terminal apiose is still the weak link. If you lose the apiose, you are left with Apigenin-7-O-glucoside (Cosmosiin). If you see Cosmosiin increasing in your HPLC over time, your apiose linkage is hydrolyzing.

References

-

Mechanism of Furanoside Hydrolysis

-

Stability of Apigenin Glycosides

-

General Furanoside Instability (PIF Rearrangement Context)

-

Impact of Extraction Conditions

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of the hydrolysis of glycofuranosides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Validating Iridoid Glycoside Purity: A qNMR-Centric Approach

For researchers, scientists, and professionals in drug development, the accurate determination of purity for bioactive compounds like iridoid glycosides is a cornerstone of reliable research and product development. These monoterpenoid natural products, known for their diverse pharmacological activities, present unique analytical challenges due to their structural complexity and the presence of closely related impurities.[1][2] This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of iridoid glycosides, with a primary focus on the robust and increasingly indispensable technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Challenge of Iridoid Glycoside Purity Assessment

Iridoid glycosides are a large class of natural products characterized by a cyclopentan-[c]-pyran skeleton.[2] Their inherent structural diversity and the potential for co-isolation of similar compounds from complex plant matrices necessitate highly selective and accurate analytical methods for purity determination. Traditional chromatographic techniques, while powerful, can be hampered by issues such as the lack of chromophores for UV detection, co-elution of impurities, and the need for specific reference standards for each analyte.

qNMR: A Primary Method for Absolute Quantification

Quantitative ¹H NMR (qNMR) has emerged as a powerful and reliable primary method for the purity assessment of natural products.[3][4][5] Unlike chromatographic methods that rely on response factors, qNMR leverages a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7] This allows for the direct, absolute quantification of an analyte against a certified internal standard, often without the need for a reference standard of the analyte itself.[7][8]

The Causality Behind qNMR's Superiority for Iridoid Glycosides

The advantages of qNMR for analyzing iridoid glycosides are rooted in its fundamental principles:

-

Universality of Detection: Every proton-containing molecule in a sample will generate a signal, making it a universal detector. This is particularly advantageous for iridoid glycosides that may lack a strong UV chromophore.

-

Structural Information: A single qNMR experiment provides both quantitative data and rich structural information, allowing for the simultaneous identification and quantification of the analyte and any impurities.[3]

-

Non-destructive Nature: The sample can be recovered unchanged after analysis, which is crucial when working with rare or expensive compounds.[3][7]

-

Reduced Need for Specific Reference Standards: Quantification can be achieved using a certified internal standard that is structurally unrelated to the analyte, overcoming a significant hurdle in natural product analysis where specific standards may not be commercially available.[8]

Experimental Workflow: A Self-Validating qNMR Protocol

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the accuracy and reliability of the results.

Caption: A stepwise workflow for qNMR-based purity determination of iridoid glycosides.

Detailed Step-by-Step Methodology

1. Sample and Standard Preparation (A Self-Validating Initial Step):

-

Analyte and Internal Standard Selection: Choose a suitable, highly pure, and stable internal standard (e.g., 1,4-dinitrobenzene, maleic acid) with signals that do not overlap with those of the iridoid glycoside analyte.[7][9] The purity of the internal standard must be certified.

-

Accurate Weighing: Use a calibrated analytical balance to accurately weigh the iridoid glycoside sample and the internal standard. This step is a critical source of potential error and must be performed with care.[10]

-

Solvent Selection: Select a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in which both the analyte and the internal standard are fully soluble.[7][11] Incomplete dissolution will lead to inaccurate results.

-

Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous before transferring it to a high-quality NMR tube.

2. NMR Data Acquisition (Ensuring Quantitative Accuracy):

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[6]

-

Parameter Optimization: This is a crucial self-validating step.

-

Relaxation Delay (D1): Set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation of all protons. Inadequate D1 will result in signal intensity loss and inaccurate quantification.[4]

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150) for the signals to be integrated.[12]

-

Pulse Width (PW): Use a calibrated 90° pulse to ensure uniform excitation across the entire spectrum.[6]

-

3. Data Processing and Purity Calculation (The Quantitative Core):

-

Manual Processing: For the highest precision, manual processing of the NMR spectrum is recommended.[6] This includes careful phasing and baseline correction.

-

Signal Integration: Integrate the well-resolved, non-overlapping signals of both the iridoid glycoside analyte and the internal standard. The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites.

-

Purity Calculation: The purity of the iridoid glycoside is calculated using the following formula[6]:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molar mass

-

m = mass

-

P = Purity of the standard

-

"analyte" refers to the iridoid glycoside

-

"std" refers to the internal standard

-

Method Validation: The Trustworthiness Pillar

A qNMR method must be validated to ensure its reliability. The key validation parameters include[9][13]:

-

Specificity/Selectivity: The ability to quantify the analyte in the presence of other components. This is confirmed by ensuring the analyte's signal is free from overlap. 2D NMR techniques like HSQC can be used for confirmation.[4]

-

Linearity: The direct proportionality of the signal area to the analyte concentration. qNMR is inherently linear when acquisition parameters are correctly set.[4]

-

Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in experimental parameters (e.g., relaxation delay, number of scans).[4]

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other commonly used techniques.

| Parameter | qNMR | HPLC-UV | HPLC-ELSD | LC-MS |

| Principle | Signal integral proportional to molar concentration | UV absorbance | Light scattering of non-volatile analytes | Mass-to-charge ratio |

| Quantification | Absolute (with internal standard) | Relative (requires analyte-specific standard) | Relative (non-linear response) | Relative (requires analyte-specific standard) |

| Selectivity | High | Moderate to High | Low | Very High |

| Sensitivity | Moderate | High | Moderate | Very High |

| Sample Prep | Simple | Moderate | Moderate | Moderate |

| Universality | High (for proton-containing molecules) | Low (requires chromophore) | Moderate (for non-volatile compounds) | High |

| Cost | High initial investment, low running cost | Moderate | Moderate | High |

| Throughput | Moderate | High | High | High |

Data sourced and adapted from multiple references.[3][9][12][14]

Caption: A visual comparison of qNMR with other common analytical techniques.

Conclusion: The Authoritative Choice for Purity Validation

For the rigorous purity assessment of iridoid glycosides, qNMR stands out as a superior and authoritative technique. Its ability to provide direct, absolute quantification without the need for analyte-specific reference standards, combined with the wealth of structural information it offers, makes it an invaluable tool for researchers and drug development professionals. While other techniques like HPLC and LC-MS have their merits, particularly in terms of sensitivity and throughput for routine analysis, qNMR provides a level of accuracy and confidence that is essential for the validation and certification of reference materials and the definitive purity determination of novel iridoid glycosides. The adoption of a well-validated qNMR protocol, as outlined in this guide, ensures the scientific integrity and trustworthiness of your analytical data.

References

-

Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. Available at: [Link]

-

qNMR--a versatile concept for the validation of natural product reference compounds. PubMed. Available at: [Link]

-

qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers. Available at: [Link]

-

A quantitative ¹H nuclear magnetic resonance (qHNMR) method for assessing the purity of iridoids and secoiridoids. PubMed. Available at: [Link]

-

qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers. Available at: [Link]

-

A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

-

Mass spectra of iridoid glycoside standards in positive ion mode (a)... ResearchGate. Available at: [Link]

-

What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

-

Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. PMC. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. Available at: [Link]

-

Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available at: [Link]

-

GUIDELINE FOR qNMR ANALYSIS. ENFSI. Available at: [Link]

-

Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. The Research Group of Distinguished Professor Ruth E. Stark. Available at: [Link]

-

Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available at: [Link]

-

Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

-

Quantitative Measurement of Major Secoiridoid Derivatives in Olive Oil Using qNMR. Proof of the Artificial Formation of Aldehydic Oleuropein and Ligstroside Aglycon Isomers. University of Athens. Available at: [Link]

-

Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. Available at: [Link]

-

Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. MDPI. Available at: [Link]

Sources

- 1. extrasynthese.com [extrasynthese.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]

- 6. emerypharma.com [emerypharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. A quantitative ¹H nuclear magnetic resonance (qHNMR) method for assessing the purity of iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. otsuka.co.jp [otsuka.co.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 14. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to Methanol vs. Ethanol for Iridoid Extraction Efficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Iridoids

Iridoids are a large class of monoterpenoid natural products characterized by a cyclopentane-pyran ring system. Often found as glycosides (bound to a sugar molecule), they are prevalent in numerous medicinal plant families, including the Lamiaceae, Scrophulariaceae, and Rubiaceae. Their pharmacological significance is vast, with demonstrated anti-inflammatory, neuroprotective, hepatoprotective, and anticancer activities. Harpagoside from Devil's Claw (Harpagophytum procumbens), for instance, is a well-studied iridoid with potent anti-inflammatory properties.

The journey from a raw botanical sample to a purified, active compound hinges on a critical first step: solvent extraction. The efficiency of this process dictates the yield and purity of the target iridoids, directly impacting downstream research and development. The choice of solvent is paramount, and among the most common, methanol and ethanol are often the primary candidates. This guide provides an in-depth, evidence-based comparison of their extraction efficiency for iridoids, designed to help you make an informed decision for your specific application.

Solvent Properties and the Extraction Principle

The efficacy of a solvent is rooted in its physicochemical properties, primarily its polarity. The principle of "like dissolves like" governs the extraction process. Iridoid glycosides are amphipathic molecules; the aglycone (non-sugar) part is less polar, while the glycosidic (sugar) moiety is highly polar. This dual nature necessitates a solvent that can effectively solvate both parts of the molecule.

Methanol and ethanol are both polar protic solvents, but they possess subtle differences that can significantly influence extraction outcomes.

Table 1: Physicochemical Properties of Methanol and Ethanol

| Property | Methanol (CH₃OH) | Ethanol (C₂H₅OH) | Rationale for Importance |

| Polarity Index | 5.1[1][2] | 4.3[2] | A measure of a solvent's relative polarity. The closer this value is to the polarity of the target compound, the better the solubility. |

| Dielectric Constant (at 20°C) | 33.0 | 24.5 | Reflects the solvent's ability to separate ions, a key factor in dissolving polar compounds. |

| Boiling Point | 64.7 °C | 78.4 °C | Affects ease of solvent removal post-extraction. Lower boiling points allow for faster evaporation at lower temperatures, preserving thermolabile compounds. |

| Toxicity | High (toxic metabolite is formic acid) | Low (beverage alcohol) | A critical safety consideration for handling and disposal. Ethanol is generally regarded as a "greener" and safer solvent. |

Methanol's higher polarity index suggests it may be a slightly more effective solvent for the highly polar glycosidic portions of iridoids. This subtle difference is often the root cause for observed variations in extraction yield.

Comparative Experimental Data: Methanol vs. Ethanol

Direct experimental comparisons provide the most reliable insights into solvent performance. The literature indicates a general trend where methanol often demonstrates superior, or at least more efficient, extraction of iridoids compared to ethanol.

One study on the extraction of iridoids (catalpol and aucubin) from Veronica longifolia found that ethanol was significantly less efficient than methanol.[3] Another investigation involving Combretum molle used a scoring system to evaluate various solvents and found methanol to be a more effective extractant for iridoid glycosides than ethanol.[4] Furthermore, a broad phytochemical study on Tridax procumbens noted that the total phytochemical yield was considerably higher with methanol (26.06%) compared to ethanol (17.03%), a difference attributed to the solvents' polarities.[5]

Table 2: Summary of Comparative Extraction Efficiency Data

| Plant Source | Iridoid(s) Studied | Finding | Reference |